molecular formula C15H16N2O3 B2483989 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-46-6

4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No. B2483989
CAS RN: 478249-46-6
M. Wt: 272.304
InChI Key: KIIUKQICLMBCIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide and related compounds involves complex organic reactions that yield heterocyclic compounds with significant biological activities. For instance, a three-component reaction has been used to prepare derivatives, showing the versatility and interest in pyrrolidine and pyrrole derivatives in medicinal chemistry and organic synthesis (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of this compound. X-ray diffraction techniques, among others, have been employed to elucidate the structure, confirming the presence of the pyrrole ring and detailing the arrangement of substituents that contribute to the compound's properties (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide includes its participation in various organic reactions, highlighting its potential as a versatile intermediate in organic synthesis. The presence of acetyl and carboxamide groups provides reactive sites for further functionalization, which can lead to a wide range of derivatives with diverse biological activities.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are influenced by the molecular structure. These properties are essential for determining the conditions under which the compound can be used in experimental and industrial applications. Studies like crystal structure analysis provide insights into the compound's stability and solubility (Banerjee et al., 2002).

Scientific Research Applications

Cytotoxicity Studies

4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide and its derivatives have been explored in cytotoxicity studies. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, a related compound, and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of such compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Synthesis and Pharmacological Activity

A variety of 1H-1-pyrrolylcarboxamides, including derivatives of 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide, have been synthesized for pharmacological interest. Bijev, Prodanova, & Nankov (2003) highlighted the process of synthesizing these compounds with potential pharmacological applications, indicating their relevance in drug development (Bijev, Prodanova, & Nankov, 2003).

Diuretic Properties and Polymorphism

Shishkina et al. (2018) studied a compound closely related to 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide, focusing on its diuretic properties and polymorphic modifications. This research suggests its utility in developing new hypertension remedies (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

properties

IUPAC Name

4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10(18)12-7-14(16-9-12)15(19)17-8-11-3-5-13(20-2)6-4-11/h3-7,9,16H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIUKQICLMBCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330666
Record name 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478249-46-6
Record name 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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